molecular formula C17H25NO2 B3998044 N-cyclooctyl-2-methoxy-2-phenylacetamide

N-cyclooctyl-2-methoxy-2-phenylacetamide

Cat. No.: B3998044
M. Wt: 275.4 g/mol
InChI Key: IMVFDJZXHBDORJ-UHFFFAOYSA-N
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Description

N-Cyclooctyl-2-methoxy-2-phenylacetamide is a synthetic acetamide derivative characterized by a cyclooctyl group attached to the nitrogen atom, a methoxy group at the 2-position of the phenyl ring, and an acetamide backbone. This article focuses on comparing this compound with key analogs to highlight structural, synthetic, and functional differences.

Properties

IUPAC Name

N-cyclooctyl-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-20-16(14-10-6-5-7-11-14)17(19)18-15-12-8-3-2-4-9-13-15/h5-7,10-11,15-16H,2-4,8-9,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVFDJZXHBDORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-methoxy-2-phenylacetamide typically involves the reaction of cyclooctylamine with 2-methoxy-2-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The process involves:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclooctyl-2-methoxy-2-phenylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Altering cell membrane properties: Affecting the permeability and signaling processes.

    Interacting with nucleic acids: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Melting Points and Crystallinity

  • N-Cyclohexyl-2-oxo-2-phenylacetamide : Melts at 384–385 K, forming one-dimensional chains via N–H⋯O hydrogen bonds.
  • N-Cyclooctyl analog : Expected to have lower melting points due to increased conformational flexibility of the cyclooctyl group.

Hydrogen-Bonding Patterns

  • In N-cyclohexyl-2-oxo-2-phenylacetamide, intermolecular N–H⋯O bonds stabilize the crystal lattice. The 2-methoxy group in the cyclooctyl analog may disrupt such interactions, leading to amorphous solid forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclooctyl-2-methoxy-2-phenylacetamide
Reactant of Route 2
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N-cyclooctyl-2-methoxy-2-phenylacetamide

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